MeIQx-d3

Descripción general

Descripción

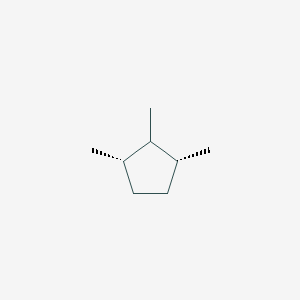

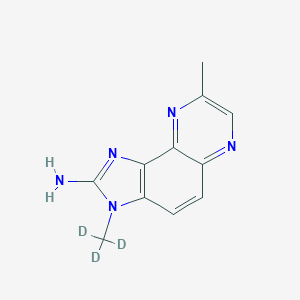

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, also known as 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 216.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis de Seguridad Alimentaria

MeIQx-d3 se utiliza en el análisis de la seguridad alimentaria. Es una amina aromática heterocíclica que se forma en muestras de alimentos cocinados . Se ha descrito un método electroquímico para la determinación de this compound en muestras de alimentos . Este método utiliza un electrodo de nanofibras de carbono impresas en pantalla que se modifica con nanopartículas de plata en una matriz de Nafion .

Detección de Aminas Aromáticas Heterocíclicas (HAAs)

This compound pertenece al grupo de aminas aromáticas heterocíclicas (HAAs), que se forman durante la cocción de alimentos proteínicos, especialmente carne y pescado . La formación de HAAs depende en gran medida del tipo de alimento y del grado de cocción .

Desarrollo de Ensayos Electroquímicos

El compuesto se utiliza en el desarrollo de ensayos electroquímicos. Se ha desarrollado un ensayo específico para la cuantificación de this compound mediante voltametría de pulso diferencial .

Estudios de Dosimetría

This compound se ha utilizado en estudios de dosimetría. Se ha investigado la unión covalente de this compound radiomarcado a la hemoglobina de ratón tanto in vitro como in vivo . Esta investigación tiene implicaciones para la dosimetría humana futura de este carcinógeno .

Estudios de Antigenoxicidad

En estudios de antigenoxicidad, this compound se ha utilizado junto con clorofila a y b . Estos estudios investigan los efectos de estos compuestos en larvas de tercer estadio

Mecanismo De Acción

Target of Action

MeIQx-d3, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 or 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a heterocyclic amine (HAs) compound . Its primary target is hemoglobin , a protein in red blood cells that carries oxygen .

Mode of Action

This compound binds covalently to hemoglobin . This binding is facilitated by the activation of this compound into metabolites by microsomes . The covalent binding of this compound to hemoglobin is a key step in its mode of action .

Biochemical Pathways

The bioactivation of this compound involves two main steps: N-hydroxylation and O-acetylation . N-hydroxylation is catalyzed by cytochrome P450 enzymes, while O-acetylation is catalyzed by N-acetyltransferase 2 (NAT2) . These reactions lead to the formation of a reactive metabolite that can bind to DNA .

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the induction of liver tumors . This is due to its mutagenic properties . The covalent binding of this compound to hemoglobin and its subsequent activation into metabolites that can bind to DNA contribute to its mutagenicity .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. This compound is a dietary aromatic amine, found in cooked food . Therefore, the amount of this compound ingested through diet can influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

The compound 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 interacts with various enzymes and proteins. Bioactivation of this compound includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .

Cellular Effects

The effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 on cells are significant. It is a mutagenic compound that induces liver tumors

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 involves its bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This leads to the formation of a metabolite that reacts with DNA to form adducts .

Temporal Effects in Laboratory Settings

It is known that it is a potent and abundant mutagen

Dosage Effects in Animal Models

The effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 vary with different dosages in animal models. It is known to induce tumor formation in rats

Metabolic Pathways

The metabolic pathways of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 involve N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2)

Propiedades

IUPAC Name |

8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425997 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122457-31-2 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.